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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Pretomanid, a novel

antimycobacterial agent, and its application in combination therapy for the treatment of drug-

resistant tuberculosis (TB). Detailed protocols for key in vitro assays to evaluate drug synergy

and bactericidal activity are also included.

Introduction to Pretomanid
Pretomanid (formerly PA-824) is a nitroimidazooxazine antimycobacterial agent, representing a

new class of drugs for treating tuberculosis.[1][2] It was developed by the non-profit

organization TB Alliance and received its first regulatory approval from the U.S. Food and Drug

Administration (FDA) in August 2019.[1][3][4] Pretomanid is specifically indicated for the

treatment of adults with pulmonary extensively drug-resistant (XDR-TB) or treatment-

intolerant/non-responsive multidrug-resistant TB (MDR-TB), as part of a combination regimen

with bedaquiline and linezolid (BPaL regimen).[4][5][6] The development of new chemical

entities like Pretomanid is crucial in combating the growing threat of drug-resistant

Mycobacterium tuberculosis (Mtb) strains.[1]
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Pretomanid is a prodrug that requires activation within the mycobacterial cell.[3][5][7] Its

mechanism is twofold, targeting both replicating and non-replicating (dormant) bacteria, which

is critical for eradicating persistent infections.[3][5][7][8]

Aerobic Conditions (Replicating Bacteria): Under aerobic conditions, Pretomanid inhibits the

synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5]

[8][9] This disruption of the cell wall integrity leads to bactericidal effects against actively

replicating Mtb.[5]

Anaerobic Conditions (Non-Replicating Bacteria): In the low-oxygen environments typical of

TB granulomas, Pretomanid is activated by a deazaflavin-dependent nitroreductase (Ddn).[3]

[8] This activation process releases reactive nitrogen species, including nitric oxide (NO).[3]

[5][8] Nitric oxide acts as a respiratory poison, disrupting the bacterium's cellular energy

metabolism and leading to cell death even in a dormant state.[5][8]

The activation of Pretomanid is dependent on the cofactor F420, which is reduced by the

enzyme glucose-6-phosphate dehydrogenase (G6PD).[5] This process links the drug's

activation to the pentose phosphate pathway of the mycobacterium.[10]
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Pretomanid's dual mechanism of action.
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Combination Therapy: The BPaL and BPaLM
Regimens
Pretomanid's efficacy is significantly enhanced when used in combination with other anti-TB

drugs, which also helps to prevent the development of drug resistance.[8][9] The most notable

regimens are BPaL and BPaLM.

BPaL Regimen: This regimen consists of Bedaquiline, Pretomanid, and Linezolid.[1] It is an

all-oral, six-month treatment for highly drug-resistant TB.[2]

BPaLM Regimen: This regimen adds Moxifloxacin to the BPaL combination and is also a six-

month, all-oral treatment option.[1][11]

The World Health Organization (WHO) now suggests the use of these shorter, all-oral regimens

over longer (9-18 month) traditional treatments for most patients with MDR/RR-TB.[1]

Quantitative Data: Efficacy of Pretomanid-Based
Regimens
The following tables summarize the treatment success rates from key clinical trials and

observational studies of Pretomanid-based combination therapies.

Table 1: Efficacy of the BPaL Regimen in Clinical Trials
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Trial Name
Patient
Population

Number of
Patients

Treatment
Duration

Success
Rate

Citation(s)

Nix-TB

XDR-TB,

Treatment-

Intolerant/No

n-Responsive

MDR-TB

107 6 Months 90% [2][5][12]

ZeNix

XDR-TB,

Treatment-

Intolerant/No

n-Responsive

MDR-TB

181 6 Months

89-93%

(across

different

linezolid

doses)

[12]

Table 2: Efficacy of BPaLM and BPaL-based Regimens in Clinical and Real-World Settings

Study/Trial Regimen
Patient
Population

Number of
Patients

Success
Rate

Citation(s)

TB-

PRACTECAL
BPaLM

Rifampicin-

Resistant TB
301 89% [11]

Nigerian

Study
BPaL MDR/RR-TB 10 100% [13]

Nigerian

Study
BPaLM MDR/RR-TB N/A 89% [13]

MSF Cohort

BPaLM /

BPaL +

Clofazimine

MDR/RR-TB

& Pre-XDR-

TB

667
93.6%

(Overall)
[14]

Italian Study
BPaL /

BPaLM
MDR-TB 19 90% [15]

Note: Success rate is typically defined as cure or treatment completion without relapse after a

specified follow-up period.
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Experimental Protocols
The following protocols are fundamental for the preclinical evaluation of new drug combinations

involving agents like Pretomanid.

Protocol: Checkerboard Assay for Antimicrobial
Synergy
This assay is used to determine if two antimicrobial agents act synergistically, additively,

indifferently, or antagonistically. The interaction is quantified by the Fractional Inhibitory

Concentration (FIC) index.[16][17]

Objective: To determine the in vitro interaction between Pretomanid and another anti-TB drug.

Materials:

Mycobacterium tuberculosis H37Rv strain

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

Pretomanid and second test drug

Sterile 96-well microtiter plates

Spectrophotometer or plate reader

Procedure:

Prepare Drug Dilutions:

Prepare stock solutions of Pretomanid and the second drug at a concentration at least

double the expected Minimum Inhibitory Concentration (MIC).[16]

In a 96-well plate, serially dilute Pretomanid two-fold along the x-axis (e.g., columns 1-10).

Serially dilute the second drug two-fold along the y-axis (e.g., rows A-G).[17]
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The resulting plate will have a grid of wells each containing a unique combination of drug

concentrations.

Include control wells: Pretomanid alone (row H), second drug alone (column 11), and a

no-drug growth control.[17]

Inoculum Preparation:

Grow Mtb in 7H9 broth to mid-log phase.

Adjust the culture turbidity to a 0.5 McFarland standard, then dilute to achieve a final

inoculum of approximately 5 x 10⁵ CFU/mL in each well.[16]

Inoculation and Incubation:

Add the prepared Mtb inoculum to all wells containing drug dilutions and the growth

control wells.

Seal the plates and incubate at 37°C for 7-14 days, or until growth is clearly visible in the

control wells.

Data Analysis:

Determine the MIC for each drug alone and for each combination. The MIC is the lowest

concentration that completely inhibits visible growth.

Calculate the FIC for each drug in the combination:

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Calculate the FIC Index (FICI) for each combination:

FICI = FIC of Drug A + FIC of Drug B[16]

Interpretation of Results:

Synergy: FICI ≤ 0.5
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Additive/Indifference: 0.5 < FICI ≤ 4.0

Antagonism: FICI > 4.0[16][17]

Checkerboard Assay Workflow
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Workflow for the checkerboard synergy assay.

Protocol: Time-Kill Curve Assay for Bactericidal Activity
This assay provides dynamic data on the rate at which an antimicrobial agent or combination

kills a bacterial population over time.[18]

Objective: To assess the bactericidal activity of Pretomanid alone and in combination with other

drugs against M. tuberculosis.

Materials:

Mycobacterium tuberculosis H37Rv strain

Middlebrook 7H9 broth with OADC supplement

Pretomanid and other test drugs at desired concentrations (e.g., 1x, 4x, 8x MIC)

Sterile culture flasks or tubes

Middlebrook 7H11 agar plates

Sterile saline or PBS with Tween 80 for dilutions

Procedure:

Inoculum Preparation:

Grow an Mtb culture in 7H9 broth to early or mid-log phase.

Dilute the culture to a starting density of approximately 10⁵ - 10⁶ CFU/mL in flasks

containing fresh broth.

Drug Exposure:

Add the test drug(s) to the flasks at the desired final concentrations. Include a no-drug

growth control.
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Incubate all flasks at 37°C with shaking.

Time-Point Sampling:

At specified time points (e.g., 0, 2, 4, 7, 10, and 14 days), withdraw an aliquot from each

flask.[18]

Quantification of Viable Bacteria:

Perform serial ten-fold dilutions of each aliquot in sterile saline.

Plate the dilutions onto 7H11 agar plates.

Incubate the plates at 37°C for 3-4 weeks, until colonies are visible.

Data Analysis:

Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at

each time point.

Plot the log₁₀ CFU/mL versus time (in days) for each drug concentration and the control.

Interpretation of Results:

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the

initial inoculum.

Bacteriostatic activity is defined as <3-log₁₀ reduction in CFU/mL and no significant

increase compared to the initial inoculum.

The rate of killing can be compared between different drugs and combinations. Synergy

can be inferred if the combination shows a ≥2-log₁₀ greater kill than the most active single

agent.

Disclaimer: These protocols are intended as a general guide. Researchers should adapt them

based on their specific experimental needs and adhere to all institutional safety guidelines for

handling Mycobacterium tuberculosis.
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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